4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide
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Overview
Description
4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H10BrN3O3S and a molecular weight of 368.21 g/mol This compound is characterized by the presence of a bromine atom attached to a benzamide ring, along with a furan-2-carbonylamino group and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with furan-2-carbonylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbonyldiimidazole to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring and the carbamothioyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl compounds to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different furan derivatives and thiourea compounds.
Scientific Research Applications
4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The furan ring and the carbamothioyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-fluorophenyl)benzamide: Similar in structure but with a fluorine atom instead of the furan-2-carbonylamino group.
4-bromo-N-(2-pyridyl)benzamide: Contains a pyridine ring instead of the furan ring.
4-bromo-N-(3-chlorophenyl)benzamide: Features a chlorine atom on the phenyl ring instead of the furan-2-carbonylamino group.
Uniqueness
4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide is unique due to the presence of both the furan-2-carbonylamino group and the carbamothioyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H10BrN3O3S |
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Molecular Weight |
368.21 g/mol |
IUPAC Name |
4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10BrN3O3S/c14-9-5-3-8(4-6-9)11(18)15-13(21)17-16-12(19)10-2-1-7-20-10/h1-7H,(H,16,19)(H2,15,17,18,21) |
InChI Key |
XENIXRYNSKYFDO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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